molecular formula C16H19NO3 B15010165 Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate

Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate

Cat. No.: B15010165
M. Wt: 273.33 g/mol
InChI Key: BSILYWFVRTVSBH-UHFFFAOYSA-N
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Description

Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate is an organic compound that features a complex structure with both aromatic and cyclohexenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of methyl 3-aminobenzoate with 3,3-dimethyl-5-oxocyclohex-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)amino]benzoate
  • This compound derivatives
  • Cyclohexenone derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]benzoate

InChI

InChI=1S/C16H19NO3/c1-16(2)9-13(8-14(18)10-16)17-12-6-4-5-11(7-12)15(19)20-3/h4-7,9,17H,8,10H2,1-3H3

InChI Key

BSILYWFVRTVSBH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(=C1)NC2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

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